N-(2,2-difluoro-1,3-benzodioxol-5-yl)-3-(methanesulfonamidomethyl)morpholine-4-carboxamide
Description
N-(2,2-difluoro-1,3-benzodioxol-5-yl)-3-(methanesulfonamidomethyl)morpholine-4-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups
Properties
IUPAC Name |
N-(2,2-difluoro-1,3-benzodioxol-5-yl)-3-(methanesulfonamidomethyl)morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2N3O6S/c1-26(21,22)17-7-10-8-23-5-4-19(10)13(20)18-9-2-3-11-12(6-9)25-14(15,16)24-11/h2-3,6,10,17H,4-5,7-8H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYBLWFFXLSGMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1COCCN1C(=O)NC2=CC3=C(C=C2)OC(O3)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-difluoro-1,3-benzodioxol-5-yl)-3-(methanesulfonamidomethyl)morpholine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the benzodioxole ring: This can be achieved through the cyclization of appropriate dihydroxybenzene derivatives with difluoromethane.
Introduction of the morpholine ring: This step involves the reaction of the benzodioxole intermediate with morpholine under suitable conditions.
Sulfonamide formation:
Carboxamide formation: The final step involves the coupling of the sulfonamide intermediate with a carboxylic acid derivative to form the desired carboxamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-difluoro-1,3-benzodioxol-5-yl)-3-(methanesulfonamidomethyl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,2-difluoro-1,3-benzodioxol-5-yl)-3-(methanesulfonamidomethyl)morpholine-4-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-difluoro-1,3-benzodioxol-5-yl)-3-(methanesulfonamidomethyl)piperidine-4-carboxamide
- N-(2,2-difluoro-1,3-benzodioxol-5-yl)-3-(methanesulfonamidomethyl)pyrrolidine-4-carboxamide
Uniqueness
The uniqueness of N-(2,2-difluoro-1,3-benzodioxol-5-yl)-3-(methanesulfonamidomethyl)morpholine-4-carboxamide lies in its specific combination of functional groups and the resulting chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
